2-(Naphthalen-2-YL)propan-2-amine
Overview
Description
2-(Naphthalen-2-YL)propan-2-amine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
- 2-(Naphthalen-2-YL)propan-2-amine is utilized in the synthesis of various complex organic compounds. For instance, it has been used in the creation of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole, a compound synthesized through the condensation of naphthalen-2-amine and further chemical reactions (Aleksandrov et al., 2018).
- Similarly, the compound plays a role in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, another complex organic molecule (Aleksandrov et al., 2017).
Photophysical Studies
- In photophysical research, this compound derivatives like prodan have been studied to understand the behavior of probes in biological systems, especially in the context of solvent effects (Moreno Cerezo et al., 2001).
Synthesis of Novel Derivatives
- It is instrumental in the design and synthesis of novel chemical derivatives such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives, which have been characterized for potential applications (Yang Jing, 2010).
Antibacterial Studies
- A study has shown the preparation, characterization, and antibacterial properties of 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) Acetonitrile Ligand with metal ions, highlighting its potential in antimicrobial applications (Al-amery, 2016).
Protective Group in Chemical Synthesis
- The compound is also used as a protective group in chemical synthesis, demonstrating versatility and efficiency in this role, as seen in a study on 2-Naphthylmethyl (NAP) (Godin et al., 2003).
Role in Fluorescent Logic Gates
- A naphthalene-thiophene hybrid molecule, derived from this compound, has been used to create a fluorescent AND logic gate, demonstrating the compound's potential in developing advanced materials with specific functions (Karak et al., 2013).
Properties
IUPAC Name |
2-naphthalen-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPPUVZWMHWCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575303 | |
Record name | 2-(Naphthalen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90299-04-0 | |
Record name | 2-(Naphthalen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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